molecular formula C15H24O2 B13843087 4-Nonylresorcinol CAS No. 18979-67-4

4-Nonylresorcinol

Cat. No.: B13843087
CAS No.: 18979-67-4
M. Wt: 236.35 g/mol
InChI Key: RVHJRIXOUQNFIL-UHFFFAOYSA-N
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Description

4-Nonylresorcinol is a member of the alkylresorcinol class of phenolic lipids, which are found in various plants and microorganisms . While specific studies on 4-Nonylresorcinol are limited, research on analogous compounds like 4-hexylresorcinol and 4-butylresorcinol provides strong indications of its potential research value. Alkylresorcinols are noted for their diverse biological activities. For instance, 4-hexylresorcinol is a well-known potent inhibitor of tyrosinase , the key enzyme in melanin production, making related compounds of interest in dermatological research. Furthermore, 4-hexylresorcinol has demonstrated significant utility as an antibiotic adjuvant, enhancing the efficacy of various antibiotic classes against bacterial pathogens, preventing the formation of antibiotic-tolerant persister cells, and showing effectiveness in an in vivo sepsis model . Its mechanism as a pharmacologic chaperone that induces endoplasmic reticulum stress and modulates protein folding is also a key area of investigation, with implications for anti-inflammatory research and wound healing processes through the inhibition of NF-κB and upregulation of TGF-β1 and VEGF . A natural derivative, 2-methoxy-3-nonylresorcinol, has been identified in the mangrove plant Aegiceras corniculatum , suggesting a basis for further phytochemical and biological exploration. This product, 4-Nonylresorcinol, is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal applications.

Properties

CAS No.

18979-67-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-nonylbenzene-1,3-diol

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)12-15(13)17/h10-12,16-17H,2-9H2,1H3

InChI Key

RVHJRIXOUQNFIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Reduction of 4-Nonylbenzoyl Resorcinol (or analogous acyl precursors)

  • Starting Material: 4-Nonylbenzoyl resorcinol or 4-nonyl-substituted acyl resorcinol derivatives.
  • Reduction Agents: Hydrazine hydrate (Huang Minlon reduction), sodium borohydride, Raney nickel catalyst with sodium borohydride, palladium-carbon catalytic hydrogenation, or zinc amalgam.
  • Solvents: Organic solvents such as glycol ethers, toluene, isopropanol, or methanol.
  • Conditions: Reflux, controlled heating (typically 60-220 °C depending on the method), inert atmosphere (nitrogen protection), and specific reaction times ranging from 1 to 4 hours or longer depending on the process.

Detailed Preparation Methods from Research and Patents

Huang Minlon Reduction Method (Adapted from 4-Butylresorcinol Synthesis)

  • Process Description: This method involves dissolving 4-nonylbenzoyl resorcinol in an organic solvent with alkali (e.g., potassium hydroxide), followed by dropwise addition of excess hydrazine hydrate. The mixture is refluxed for 1-3 hours, then excess hydrazine hydrate is distilled off while heating to 170-220 °C. The reaction continues under reflux at this temperature for 1-4 hours until completion.
  • Post-Reaction: Cooling, neutralization, extraction with organic solvents, washing, drying, concentration, and recrystallization yield the pure 4-Nonylresorcinol.
  • Advantages: Simple process, high conversion rate, environmentally friendly, and cost-effective.
  • Yield: Comparable to 4-butylresorcinol synthesis, yields typically range around 70-85%.
Step Conditions Details
1 Dissolution & initial reflux 4-Nonylbenzoyl resorcinol + KOH + hydrazine hydrate in glycol ether, reflux 1-3h
2 Distillation & heating Remove excess hydrazine hydrate, heat to 170-220 °C
3 Reflux Maintain 170-220 °C for 1-4h until reaction completion
4 Workup Cool, neutralize (acidify), extract, wash, dry, concentrate, recrystallize

(Adapted from CN103159596A for 4-butylresorcinol, applicable to 4-nonyl analogues with appropriate scale adjustments)

Microchannel Reaction Method Using Raney Nickel and Sodium Borohydride

  • Process Description: Dissolve 4-n-nonylbenzoyl resorcinol in an organic solvent (preferably isopropanol), add sodium borohydride as the reducing agent under ice bath conditions, then allow the mixture to react overnight at room temperature. The reaction mixture and a separately prepared Raney nickel/organic solvent suspension are preheated to 60-90 °C in parallel microchannel reactors. Both streams are then combined in a microchannel reaction module for continuous reaction lasting 90-360 seconds.
  • Post-Reaction: The product is cooled in ice water, filtered, solvent evaporated, and purified by extraction and drying.
  • Advantages: Mild reaction conditions, high safety, high yield (up to 96%), environmentally friendly, and suitable for scale-up due to the microreactor technology.
  • Catalyst and Reagents: Raney nickel is a low-cost catalyst that slowly releases hydrogen for reduction; sodium borohydride is the preferred reducing agent.
  • Optimal Parameters:
Parameter Value
Solvent Isopropanol
Reducing Agent Sodium borohydride
Catalyst Raney nickel
Molar Ratio (4-nonylbenzoyl resorcinol : NaBH4 : Raney Ni) 1 : 1.5 : 2
Temperature (preheating and reaction) 80 °C
Residence Time 200 seconds
Concentration of 4-nonylbenzoyl resorcinol 1-2 mol/L
Yield Up to 96%

(Adapted from CN110511117B patent for 4-n-butylresorcinol with logical extension to 4-nonyl analogues)

Comparative Analysis of Preparation Methods

Aspect Huang Minlon Reduction Microchannel Reaction with Raney Ni
Reaction Type Chemical reduction with hydrazine hydrate Catalytic reduction with NaBH4 and Raney nickel
Temperature 170-220 °C 60-90 °C
Reaction Time Several hours (up to 4h reflux) Short residence time (90-360 s)
Catalyst None (chemical reduction) Raney nickel catalyst
Safety Moderate, involves hydrazine hydrate High safety, controlled microreactor environment
Yield Moderate to high (~70-85%) Very high (~96%)
Environmental Impact Hydrazine is toxic, but process is relatively green Mild conditions, less hazardous reagents
Scalability Conventional batch process Continuous flow, scalable microreactor

Research Findings and Practical Considerations

  • The microchannel reactor method offers superior control over reaction parameters, leading to improved safety and yield, making it highly suitable for industrial production of 4-Nonylresorcinol.
  • The Huang Minlon reduction method, while simpler and less equipment-intensive, involves handling hydrazine hydrate and higher temperatures, which may pose safety and environmental challenges.
  • Choice of solvent and reducing agent critically affects the reaction efficiency and product purity.
  • The molar ratios and reaction temperatures must be optimized according to the specific nonyl-substituted precursor used.
  • Post-reaction purification steps such as recrystallization are essential to obtain high-purity 4-Nonylresorcinol.

Chemical Reactions Analysis

Types of Reactions: 4-Nonylresorcinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nonylresorcinol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nonylresorcinol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This inhibition leads to a decrease in melanin production, making it useful in cosmetic applications for skin lightening .

Comparison with Similar Compounds

Trends :

  • Solubility: Longer alkyl chains (e.g., C₁₂ in dodecylresorcinol) enhance hydrophobicity, reducing water solubility. Shorter chains (C₄–C₆) improve compatibility with polar solvents like ethanol or dilute sodium hydroxide .
  • Stability: All alkylresorcinols are generally stable under standard conditions but degrade when exposed to strong oxidizers or bases .

Inferences for 4-Nonylresorcinol

While 4-Nonylresorcinol (C₉ chain) is absent in the evidence, trends suggest:

  • Molecular Weight : ~220–250 g/mol (intermediate between hexyl and dodecyl derivatives).
  • Solubility : Likely insoluble in water but soluble in organic solvents or alkaline solutions.
  • Applications: Potential use in surfactants or agrochemicals, akin to 4-Nonylphenol . However, its resorcinol backbone may confer distinct reactivity compared to phenol derivatives.

Biological Activity

4-Nonylresorcinol (4-NR) is a phenolic compound that has garnered attention for its various biological activities, particularly in dermatological applications. This article explores the biological activity of 4-NR, focusing on its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

4-Nonylresorcinol is structurally related to resorcinol and exhibits significant tyrosinase inhibitory activity, which is crucial for its hypopigmenting effects. Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can lead to reduced pigmentation in the skin. Research indicates that 4-NR not only inhibits tyrosinase activity but also suppresses the synthesis of this enzyme, thereby decreasing melanin production without inducing cytotoxicity in melanocytes .

Clinical Efficacy

Several studies have evaluated the efficacy of 4-NR in treating hyperpigmentation disorders such as melasma and age spots. Below is a summary of key clinical findings:

StudyConcentrationDurationResults
Okubo et al. (1995)0.1%8 weeksSignificant reduction in melanin index (MI) compared to vehicle control (p<0.0005)
Ahn et al. (2010)0.3%12 weeks84% efficacy in patients with melasma; significant MI decrease observed
Kim et al. (2012)0.1%8 weeksRapid efficacy with mild transient adverse effects reported

Case Studies

  • Melasma Treatment : In a randomized controlled trial involving Korean women with melasma, patients applied a cream containing 4-NR twice daily for eight weeks. The study reported a statistically significant decrease in the mean MI of treated skin compared to the vehicle-treated side, indicating effective hypopigmentation .
  • Age Spots : Another clinical study demonstrated that subjects treated with a formulation containing 4-NR showed a visible reduction in age spots over eight weeks, while control spots showed no improvement .

Safety and Tolerability

While 4-NR has shown promising results in terms of efficacy, safety profiles are also crucial for clinical applications. Adverse reactions reported include mild erythema, dryness, and peeling, which were generally transient and well tolerated by patients . Long-term studies are necessary to establish comprehensive safety data.

Q & A

Basic: What are the validated analytical methods for quantifying 4-Nonylresorcinol in environmental or biological matrices?

Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS is preferred for volatile derivatives, while HPLC with fluorescence detection offers sensitivity for trace analysis. For isotopic labeling (e.g., deuterated analogs), ensure internal standards match the target compound’s physicochemical properties to correct for matrix effects . Environmental samples often require solid-phase extraction (SPE) to minimize interference from phenolic contaminants. Validate protocols using certified reference materials (e.g., NIST Standard Reference Database 69) to ensure accuracy .

Basic: How can researchers design a robust synthesis protocol for 4-Nonylresorcinol derivatives?

Methodological Answer : Focus on regioselective alkylation of resorcinol using Friedel-Crafts acylation or Mitsunobu reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/water mixtures) to isolate nonyl-substituted isomers. Purification via column chromatography with silica gel (40–60 µm) and characterization using 1^1H/13^13C NMR ensures structural fidelity. Document side products (e.g., dialkylated byproducts) and quantify yields via gravimetric analysis .

Advanced: How do researchers resolve contradictory data on 4-Nonylresorcinol’s endocrine-disrupting effects across in vitro and in vivo models?

Methodological Answer : Contradictions often arise from differences in dose ranges, exposure durations, or model systems. Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data, stratifying results by species, cell lines, and endpoints. Use dose-response modeling to identify non-monotonic effects. For in vitro studies, validate receptor-binding assays (e.g., estrogen receptor alpha (ERα) transactivation) with positive controls (e.g., 17β-estradiol) and account for serum protein interactions in cell culture media .

Advanced: What methodologies are effective for studying 4-Nonylresorcinol’s inhibition of melanogenesis in human skin models?

Methodological Answer : Use 3D epidermal equivalents (e.g., MatTek EpiDerm™) to mimic in vivo conditions. Quantify tyrosinase activity via spectrophotometric L-DOPA oxidation assays, normalizing to protein content (Bradford assay). Correlate results with melanin content measured via absorbance at 405 nm. For mechanistic insights, employ siRNA knockdown of melanogenic genes (e.g., MITF, TYR) and validate using Western blotting. Include positive controls (e.g., kojic acid) and assess cytotoxicity via MTT assays .

Advanced: How can spatial variability in 4-Nonylresorcinol contamination be modeled for environmental risk assessment?

Methodological Answer : Integrate geographic information systems (GIS) with kriging interpolation to predict contamination hotspots. Collect stratified samples from water, soil, and biota, analyzing via GC-MS. Calibrate models using cross-validation (e.g., leave-one-out) and incorporate covariates (e.g., pH, organic carbon content). For regulatory compliance, align sampling protocols with EPA Method 1694 or ISO 28540 standards. Address non-detects via maximum likelihood estimation .

Basic: What are the best practices for ensuring ethical data handling in 4-Nonylresorcinol toxicity studies?

Methodological Answer : Follow IRB protocols for studies involving human-derived cells or animal models. Document informed consent for donor tissues and anonymize data using unique identifiers. Store raw datasets in FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) with metadata on experimental conditions. Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo reporting .

Advanced: How do researchers address batch-to-batch variability in 4-Nonylresorcinol’s bioactivity due to isomerism?

Methodological Answer : Characterize isomer ratios using chiral HPLC or capillary electrophoresis. For biological assays, test each isomer separately (e.g., para- vs. ortho-nonyl derivatives) and compare EC50_{50} values. Use computational docking studies to predict isomer-specific binding affinities to target proteins (e.g., ERα). Report isomer composition in publications to enhance reproducibility .

Basic: What quality control measures are critical for 4-Nonylresorcinol stability in long-term studies?

Methodological Answer : Store samples at -80°C in amber vials to prevent photodegradation. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) and quantify degradation products using LC-MS. Use antioxidants (e.g., BHT) in solvent systems and validate storage conditions with stability-indicating assays .

Advanced: How can multi-omics approaches elucidate 4-Nonylresorcinol’s systemic effects in model organisms?

Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify pathways perturbed by exposure. Use weighted gene co-expression network analysis (WGCNA) to link molecular changes to phenotypic endpoints (e.g., reproductive toxicity). Validate findings with CRISPR-Cas9 knockouts in zebrafish or C. elegans models .

Advanced: What strategies mitigate confounding factors in epidemiological studies of 4-Nonylresorcinol exposure?

Methodological Answer : Use propensity score matching to balance covariates (e.g., age, BMI) between exposed and control cohorts. Quantify exposure via urinary biomarkers (e.g., glucuronidated metabolites) and adjust for dietary sources of phenolic compounds. Apply causal inference models (e.g., directed acyclic graphs) to distinguish direct effects from confounding .

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